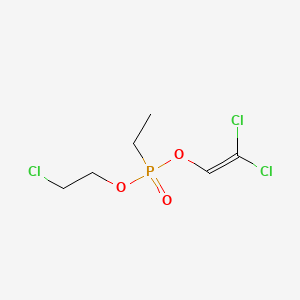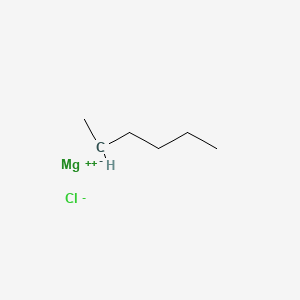
Magnesium24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium-24 is one of the three naturally occurring isotopes of magnesium, with the other two being magnesium-25 and magnesium-26. Magnesium-24 constitutes about 79% of the magnesium found in nature . Magnesium itself is a chemical element with the symbol Mg and atomic number 12. It is a shiny gray solid that is relatively soft and malleable. Magnesium is an alkaline earth metal and is the eighth most abundant element in the Earth’s crust .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium-24 can be isolated through various methods, including the electrolysis of molten magnesium chloride (MgCl₂). This process involves passing an electric current through molten magnesium chloride, which results in the deposition of magnesium at the cathode and the release of chlorine gas at the anode .
Industrial Production Methods
Industrially, magnesium is primarily produced through two methods: the electrolytic process and the thermal reduction process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium-24 undergoes various types of chemical reactions, including:
Oxidation: Magnesium reacts with oxygen to form magnesium oxide (MgO).
Reduction: Magnesium can reduce other compounds, such as carbon dioxide (CO₂), to form magnesium oxide and carbon.
Substitution: Magnesium can react with acids to form magnesium salts and hydrogen gas.
Common Reagents and Conditions
Oxygen: Magnesium reacts with oxygen at room temperature, forming a passivating layer of magnesium oxide on the surface.
Acids: Magnesium dissolves readily in acids, forming magnesium ions and hydrogen gas.
Water: Magnesium reacts with steam to form magnesium oxide and hydrogen gas.
Major Products Formed
Magnesium Oxide (MgO): Formed from the reaction of magnesium with oxygen or carbon dioxide.
Magnesium Salts: Formed from the reaction of magnesium with acids.
Hydrogen Gas (H₂): Formed from the reaction of magnesium with acids or water.
Applications De Recherche Scientifique
Magnesium-24 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and in the production of magnesium alloys.
Biology: Essential for various biological processes, including enzyme function and cellular metabolism.
Industry: Used in the production of lightweight materials for the automotive and aerospace industries.
Mécanisme D'action
Magnesium-24 exerts its effects through various mechanisms, including:
Enzyme Activation: Magnesium is a cofactor for many enzymes, playing a crucial role in their activation and function.
Neurochemical Transmission: Magnesium is essential for the transmission of nerve impulses and muscle contraction.
Cellular Metabolism: Magnesium is involved in various metabolic pathways, including the synthesis of adenosine triphosphate (ATP).
Comparaison Avec Des Composés Similaires
Magnesium-24 is similar to other alkaline earth metals, such as calcium (Ca) and strontium (Sr), in terms of its chemical properties. These elements are all shiny, silver-white metals that are relatively soft and malleable. They also have low densities and are highly reactive .
Similar Compounds
Calcium (Ca): Used in the production of cement and as a dietary supplement.
Strontium (Sr): Used in the production of ferrite magnets and in the treatment of bone cancer.
Magnesium-24 is unique due to its high natural abundance and its essential role in various biological processes, making it a crucial element for both scientific research and industrial applications.
Propriétés
Numéro CAS |
14280-39-8 |
|---|---|
Formule moléculaire |
O3SrTi |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





